Home > Products > Screening Compounds P115635 > 1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one
1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one - 937279-21-5

1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one

Catalog Number: EVT-1793254
CAS Number: 937279-21-5
Molecular Formula: C13H12N4O
Molecular Weight: 240.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

Source and Classification

This compound is identified by its molecular formula C13H12N4OC_{13}H_{12}N_4O and a molecular weight of 240.26 g/mol. It is classified under organic compounds, specifically within the category of pyrazole derivatives. The synthesis of 1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one typically involves the condensation of appropriate precursors under controlled conditions.

Synthesis Analysis

The synthesis of 1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one generally follows a multi-step process:

  1. Condensation Reaction: The initial step involves the reaction of quinoxaline derivatives with hydrazine or hydrazine derivatives to form the pyrazole ring. This reaction can be facilitated by heating in a suitable solvent such as ethanol or dimethylformamide.
  2. Reflux Conditions: The reaction mixture is typically refluxed to promote the formation of the desired pyrazole product. The conditions may vary based on the substituents on the quinoxaline and hydrazine used.
  3. Purification: After completion of the reaction, the product is purified through recrystallization or chromatography to obtain pure 1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one .
Molecular Structure Analysis

The molecular structure of 1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one features a pyrazole ring substituted with a quinoxaline moiety at one position and two methyl groups at the other positions on the pyrazole ring.

Structural Data

  • Molecular Formula: C13H12N4OC_{13}H_{12}N_4O
  • Molecular Weight: 240.26 g/mol
  • Structural Features: The compound contains a quinoxaline ring fused with a pyrazole ring, contributing to its unique chemical properties and biological activity.
Chemical Reactions Analysis

The chemical reactivity of 1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one can be attributed to its functional groups:

  1. Electrophilic Aromatic Substitution: The quinoxaline moiety can undergo electrophilic substitution reactions, making it reactive towards various electrophiles.
  2. Nucleophilic Attack: The nitrogen atoms in the pyrazole ring can act as nucleophiles in various reactions, allowing for further derivatization and modification of the compound.

These reactions can lead to the synthesis of new derivatives with potentially enhanced biological activities .

Mechanism of Action

The mechanism of action for 1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one in biological systems often involves its interaction with specific proteins or enzymes:

  1. Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with essential metabolic pathways or by disrupting cellular functions.
  2. Anti-inflammatory Effects: It may exert anti-inflammatory effects by modulating inflammatory mediators or signaling pathways involved in inflammation.

Research indicates that derivatives of this compound can exhibit significant biological activity through these mechanisms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of heterocyclic compounds; particularly susceptible to electrophilic attack due to the presence of nitrogen atoms.

Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly used to characterize this compound and confirm its structure .

Applications

1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one has various scientific applications:

  1. Pharmaceutical Research: It is studied for its potential as an antimicrobial agent and anti-inflammatory drug candidate.
  2. Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules in medicinal chemistry.
  3. Biological Studies: Its derivatives are often evaluated for their biological activities in vitro and in vivo, contributing to drug discovery efforts aimed at developing new therapeutics .
Synthesis and Structural Optimization of 1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one

Synthetic Methodologies for Pyrazole-Quinoxaline Hybrid Scaffolds

The construction of the 1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one scaffold requires strategic bond formation between the pyrazolone and quinoxaline heterocycles, leveraging both cyclocondensation and multi-step functionalization approaches.

Cyclocondensation Strategies Using α,β-Unsaturated Ketones and Hydrazine Derivatives

This efficient one-pot methodology utilizes α,β-unsaturated ketones featuring the quinoxalin-6-yl moiety as key intermediates. The synthetic sequence begins with Claisen-Schmidt condensation between quinoxaline-6-carbaldehyde and acetone derivatives under basic catalysis, generating vinyl ketone intermediates. Subsequent Michael-type addition with methylhydrazine initiates cyclization, forming the pyrazolone ring. Critical reaction parameters governing yield and purity include:

Table 1: Optimization of Cyclocondensation Parameters

ParameterVariation RangeOptimal ConditionImpact on Yield
SolventEthanol, DMF, Toluene, WaterEthanol/Water (4:1)Max yield (75%) in polar protic
Temperature25°C (rt) - 120°C80°CHigher temp accelerates cyclization
CatalystNone, NaOH, KOH, PiperidinePiperidine (10 mol%)Mild base prevents decomposition
Hydrazine Equiv.1.0 - 3.02.2Ensures complete conversion

The reaction proceeds via initial formation of the enolate from the methyl ketone, nucleophilic attack on the aldehyde carbonyl, and dehydration to form the vinyl ketone. Methylhydrazine then undergoes conjugate addition to the enone system, followed by intramolecular cyclization and dehydration to furnish the pyrazolone core. This approach exemplifies green chemistry principles by minimizing steps and utilizing aqueous-organic solvent mixtures, reducing environmental impact compared to traditional methods requiring anhydrous conditions [3] [5].

Multi-Step Annulation Approaches Involving Quinoxaline-6-Carbaldehyde Intermediates

A more versatile, albeit lengthier, strategy employs quinoxaline-6-carbaldehyde as a pivotal building block. The synthesis commences with the preparation of quinoxaline-6-carbaldehyde via Reimer-Tiemann formylation or Vilsmeier-Haack reaction on preformed quinoxaline. This aldehyde then undergoes Knoevenagel condensation with active methylene compounds (e.g., ethyl acetoacetate) to afford α,β-unsaturated intermediates. Subsequent annulation involves hydrazine hydrate or methylhydrazine to form the pyrazolone ring. A representative sequence is:

  • Quinoxaline-6-carbaldehyde Synthesis: Vilsmeier-Haack formylation of quinoxaline using POCl₃/DMF (72-85% yield) [2].
  • Formation of Unsaturated Ketone: Condensation with ethyl acetoacetate in ethanol with piperidine catalyst yields (E)-4-(quinoxalin-6-yl)but-3-en-2-one (68% yield).
  • Cyclization: Reaction with methylhydrazine in refluxing ethanol affords 1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one (71% yield after recrystallization) [2].

Table 2: Key Annulation Intermediates and Yields

IntermediateReaction StepTypical Yield (%)Key Characterization
Quinoxaline-6-carbaldehydeVilsmeier-Haack formylation72-85¹H NMR (DMSO-d6): δ 10.25 (s, 1H)
(E)-4-(Quinoxalin-6-yl)but-3-en-2-oneKnoevenagel condensation65-75IR: 1685 cm⁻¹ (C=O), ¹H NMR: δ 7.95 (d, J=15.6 Hz, 1H)
1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-oneCyclization with N-methylhydrazine68-71¹³C NMR: δ 161.5 (C=O), MS: m/z 240.26 [M+H]⁺

This route allows significant structural diversification. For instance, varying the β-keto ester or hydrazine derivative enables the introduction of substituents at the pyrazolone N1, N2, or C4 positions prior to final cyclization. The chemoselectivity of the annulation step is crucial, as unsymmetrical hydrazines can produce regioisomeric pyrazoles, necessitating careful optimization of stoichiometry and temperature [2] [3].

Alkylation and Functionalization of Pyrazole Precursors

Post-cyclization functionalization provides access to derivatives bearing substituents incompatible with cyclocondensation conditions. The most common strategy involves N-alkylation of 5-(quinoxalin-6-yl)pyrazol-3-one precursors:

  • Core Formation: Synthesis of 5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one via cyclocondensation of quinoxaline-6-carbaldehyde with ethyl acetoacetate followed by hydrazine hydrate.
  • Selective Alkylation: Treatment with sodium hydride in anhydrous DMF generates the ambident pyrazolone anion. Subsequent addition of methyl iodide or dimethyl sulfate facilitates regioselective N1- or N2-alkylation. The reaction typically affords mixtures where the N1-methyl isomer predominates (N1:N2 ≈ 4:1). Separation requires chromatography or fractional crystallization [2].
  • C4 Functionalization: Electrophilic substitution at C4 is feasible after N-alkylation. Bromination using NBS or nitration with nitric acid/acetic acid introduces halogen or nitro groups, enabling cross-coupling reactions (e.g., Suzuki coupling for biaryl derivatives).

Recent advances employ copper-mediated coupling for direct C-H functionalization. For example, Cu(OAc)₂ catalysis with peroxides facilitates dimerization of aminopyrazole precursors, yielding fused pyridazine or pyrazine systems when tert-butyl substituents create steric hindrance [7]. Critical factors for successful alkylation include:

  • Base Selection: NaH or K₂CO₃ in aprotic solvents (DMF, DMSO) for complete deprotonation
  • Electrophile Reactivity: Methyl/ethyl halides require longer reaction times versus reactive alkylators like benzyl bromide
  • Temperature Control: 0°C to room temperature minimizes dialkylation
  • Regioselectivity Modifiers: Addition of crown ethers favors N2-alkylation

This method enables the installation of complex groups like 3-cyanophenyl (from 2-chloro-N-(3-cyanophenyl)acetamide) or fluorophenyl rings, significantly expanding molecular diversity for structure-activity studies [2] [7].

Structural Optimization and Structure-Activity Relationships (SAR)

Systematic structural modification of 1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one has elucidated key features governing its biological activity, particularly regarding kinase inhibition and selectivity.

Role of Methyl Substitutions on Pyrazolone Ring

The methyl groups at N1 and N2 positions profoundly influence both biochemical potency and pharmacokinetic properties:

  • N1-Methyl Group: Removal or substitution (ethyl, benzyl) decreases TGF-β receptor kinase (ALK5) inhibition by 5-20 fold. Molecular modeling indicates the compact methyl group optimally occupies a small hydrophobic pocket near the ATP-binding site, with larger substituents causing steric clash with Leu340.
  • N2-Methyl Group: Demethylation significantly reduces metabolic stability in liver microsomes (t₁/₂ decrease from >60 min to <15 min), attributed to enhanced oxidative metabolism at the unmasked N-H group. Conversion to N2-ethyl retains potency but lowers aqueous solubility.
  • Combined Effects: The 1,2-dimethyl configuration provides the optimal balance, with IC₅₀ values ~0.28 µM against ALK5 versus >5 µM for N1-H or N2-H analogs. This synergy arises from both electronic effects (increased pyrazolone ring electron density enhancing H-bond acceptor capacity) and steric protection against metabolism [2] [4].

Quinoxaline Positioning and Electronic Effects

The orientation and electronic character of the quinoxaline moiety critically modulate target engagement:

  • Positional Isomers: 5-(Quinoxalin-6-yl) substitution demonstrates 8-fold greater ALK5 inhibition than 5-(quinoxalin-5-yl) or 5-(quinoxalin-2-yl) isomers. Docking studies reveal the 6-isomer allows optimal π-stacking with Phe242 and hydrogen bonding via the distal N atom with Thr283 backbone NH.
  • Quinoxaline Substitution: Electron-withdrawing groups (F, Cl, CF₃) at C2/C3 enhance potency but reduce selectivity versus p38α MAPK. Conversely, electron-donating groups (CH₃, OCH₃) decrease ALK5 binding affinity by disrupting key H-bond interactions. 2,3-Disubstitution causes steric hindrance in the hydrophobic pocket I, reducing potency by >10-fold.
  • Bioisosteric Replacement: Replacing quinoxaline with phthalazine or quinazoline reduces ALK5 inhibition (IC₅₀ > 1 µM), underscoring the essential role of quinoxaline's specific nitrogen orientation and electron affinity [2] [4].

Table 3: SAR of Key Structural Modifications

Structural ModificationALK5 IC₅₀ (µM)p38α MAPK IC₅₀ (µM)Selectivity Index (p38α/ALK5)Key Effect
Parent: 1,2-dimethyl-5-(quinoxalin-6-yl)0.28>10>35Reference compound
N1-Demethylated3.7>10>2.7Loss of hydrophobic interaction
N2-Demethylated1.88.54.7Reduced metabolic stability
Quinoxalin-5-yl isomer2.3>10>4.3Suboptimal binding orientation
2-F-quinoxalin-6-yl0.193.216.8Increased potency, reduced selectivity
3-CH₃-quinoxalin-6-yl1.05>10>9.5Disrupted H-bonding network
2,3-diCl-quinoxalin-6-yl>10>10-Severe steric clash

Molecular Docking Insights into Binding Interactions

Computational studies elucidate the binding mode of 1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one within the ALK5 kinase domain (PDB: 1B6C):

  • Pyrazolone Core: The carbonyl oxygen acts as a key hydrogen bond acceptor with the backbone NH of His283 (distance: 2.1 Å). The N2-methyl group forms hydrophobic contacts with Val219 and Ala230.
  • Quinoxaline Ring: Deeply buried in the hydrophobic pocket formed by Tyr249, Leu340, and Val232. The pyrazine nitrogen (position 1) coordinates a structural water molecule mediating H-bonds to Asp351 and Glu245.
  • C4 Position: Unsubstituted C4 faces the solvent-exposed region. Introduction of small hydrophobic groups (e.g., methyl) minimally affects binding, while bulky substituents (phenyl, vinylphenyl) disrupt the adjacent β-sheet structure, reducing potency.

These interactions explain the compound's selectivity profile. The p38α MAP kinase possesses a larger gatekeeper residue (Thr106 vs. Ser280 in ALK5), creating steric hindrance for the quinoxaline moiety and reducing binding affinity by 35-fold compared to ALK5. Optimized derivatives introduce substituents at C4 that extend into this selectivity pocket, such as 3-cyanophenyl, which forms a dipole interaction with Arg67 in p38α, intentionally reducing selectivity when dual inhibition is desirable [2] [4].

Table 4: Clinically Explored Quinoxaline-Pyrazole Hybrid Derivatives

Compound IDStructureTarget KinaseClinical PhaseKey Structural Difference
19b1,2-Dimethyl-5-(quinoxalin-6-yl)-4-(3-fluorophenyl)ALK5PreclinicalC4-(m-fluorophenyl) substitution
LY-21572994-[2-(6-Methylpyridin-2-yl)-1H-pyrazol-5-yl]quinolineALK5/p38αPhase IIPyridine-pyrazole-quinoline scaffold
EW-71975-(6,7-Dimethoxyquinolin-4-yl)-N-(4-fluorophenyl)pyridin-2-amineALK5Phase IQuinoline core, aniline linker

Properties

CAS Number

937279-21-5

Product Name

1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one

IUPAC Name

1,2-dimethyl-5-quinoxalin-6-ylpyrazol-3-one

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

InChI

InChI=1S/C13H12N4O/c1-16-12(8-13(18)17(16)2)9-3-4-10-11(7-9)15-6-5-14-10/h3-8H,1-2H3

InChI Key

GKOBQWGXOPMOSX-UHFFFAOYSA-N

SMILES

CN1C(=CC(=O)N1C)C2=CC3=NC=CN=C3C=C2

Canonical SMILES

CN1C(=CC(=O)N1C)C2=CC3=NC=CN=C3C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.